Cas no 16268-75-0 (1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-)

1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- structure
16268-75-0 structure
Product Name:1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
Numero CAS:16268-75-0
MF:C11H22N6
MW:238.332581043243
CID:149009
PubChem ID:27777
Update Time:2025-04-19

1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-Triazine-2,4,6-triamine,N2,N2-diethyl-N4,N4,N6,N6-tetramethyl-
    • 2-N,2-N-diethyl-4-N,4-N,6-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
    • 1,3,5-Triazine-2,4,6-triamine, N,N-diethyl-N',N',N'',N''-tetramethyl-
    • 2-Diethylamino-4,6-bis-dimethylamino-s-triazin
    • AC1L1DXV
    • AI3-60226
    • BRN 0660030
    • Melamine, N(sup 2),N(sup 2)-diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethyl-
    • N(sup 2),N(sup 2)-Diethyl-N(sup 4),N(sup 4),N(sup 6),N(sup 6)-tetramethylmelamine
    • N,N-diethyl-N',N',N'',N''-tetramethyl-[1,3,5]triazine-2,4,6-triamine
    • NSC298112
    • N6,N6-DIETHYL-N2,N2,N4,N4-TETRAMETHYLMELAMINE
    • NSC 298112
    • UNII-LX73PF3LRB
    • 16268-75-0
    • LX73PF3LRB
    • 1,3,5-TRIAZINE-2,4,6-TRIAMINE, N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-
    • N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
    • DTXSID40167429
    • NSC-298112
    • N2,N2-DIETHYL-N4,N4,N6,N6-TETRAMETHYL-, MELAMINE
    • Inchi: 1S/C11H22N6/c1-7-17(8-2)11-13-9(15(3)4)12-10(14-11)16(5)6/h7-8H2,1-6H3
    • Chiave InChI: LGLQBSMADBVAHQ-UHFFFAOYSA-N
    • Sorrisi: N(C1N=C(N=C(N(C)C)N=1)N(C)C)(CC)CC

Proprietà calcolate

  • Massa esatta: 238.19086
  • Massa monoisotopica: 274.167
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 200
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 48.4A^2
  • XLogP3: 2.1

Proprietà sperimentali

  • Densità: 1.102g/cm3
  • Punto di ebollizione: 367.7ºC at 760 mmHg
  • Punto di infiammabilità: 176.2ºC
  • Indice di rifrazione: 1.588
  • PSA: 48.39
  • LogP: 0.84980
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd